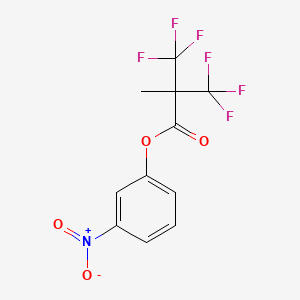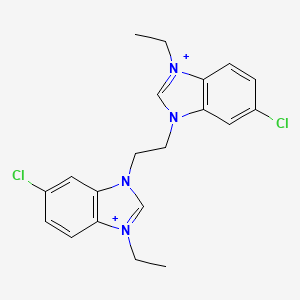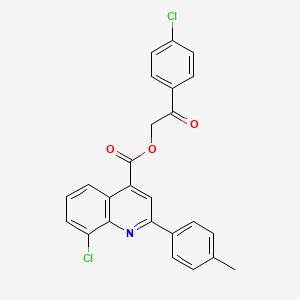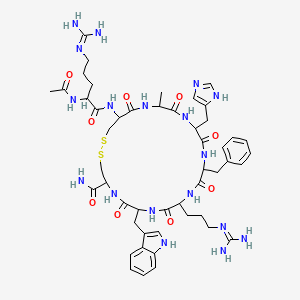
3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is an organic compound characterized by the presence of nitrophenyl and trifluoromethyl groups. The compound is notable for its unique chemical structure, which includes both electron-withdrawing nitro and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate typically involves the esterification of 3-nitrophenol with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 3-Aminophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate.
Hydrolysis: 3-Nitrophenol and 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is primarily influenced by its electron-withdrawing groups. These groups can modulate the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The nitro group, in particular, can participate in electron transfer processes, while the trifluoromethyl groups can enhance the compound’s stability and lipophilicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Nitrophenyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate
- 3-Nitrophenyl 3,3,3-trifluoro-2-ethyl-2-(trifluoromethyl)propanoate
- 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(difluoromethyl)propanoate
Uniqueness
Compared to similar compounds, 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic properties. These properties make it particularly useful in applications requiring high reactivity and stability.
Eigenschaften
Molekularformel |
C11H7F6NO4 |
|---|---|
Molekulargewicht |
331.17 g/mol |
IUPAC-Name |
(3-nitrophenyl) 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C11H7F6NO4/c1-9(10(12,13)14,11(15,16)17)8(19)22-7-4-2-3-6(5-7)18(20)21/h2-5H,1H3 |
InChI-Schlüssel |
SZXKKXUSMPSDDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1=CC=CC(=C1)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469247.png)
![5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B12469256.png)
![N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469257.png)


![3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfonyl]benzoic acid](/img/structure/B12469269.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469281.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12469286.png)
![N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12469287.png)

![2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12469294.png)
